molecular formula C8H19FeO3PS B14619265 O,O-Dibutyl hydrogen phosphorothioate--iron (1/1) CAS No. 58902-53-7

O,O-Dibutyl hydrogen phosphorothioate--iron (1/1)

Cat. No.: B14619265
CAS No.: 58902-53-7
M. Wt: 282.12 g/mol
InChI Key: STDQPLMLXGKXHD-UHFFFAOYSA-N
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Description

O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) is a chemical compound that belongs to the class of phosphorothioates. These compounds are characterized by the substitution of one of the oxygen atoms in the phosphate group with a sulfur atom. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) typically involves the reaction of dibutyl phosphite with sulfur or sulfur-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution of the oxygen atom with sulfur. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to meet the stringent requirements of industrial applications .

Chemical Reactions Analysis

Types of Reactions

O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or nucleophiles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) can yield sulfoxides or sulfones, while reduction can produce phosphines .

Scientific Research Applications

O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) involves its interaction with molecular targets such as enzymes and nucleic acids. The sulfur atom in the phosphorothioate group can form strong bonds with metal ions and other electrophilic species, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets involved depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) include other phosphorothioates such as:

Uniqueness

What sets O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) apart from these similar compounds is its specific alkyl groups (dibutyl) and its interaction with iron. These unique features impart distinct chemical and biological properties, making it suitable for specific applications in research and industry .

Properties

CAS No.

58902-53-7

Molecular Formula

C8H19FeO3PS

Molecular Weight

282.12 g/mol

IUPAC Name

dibutoxy-hydroxy-sulfanylidene-λ5-phosphane;iron

InChI

InChI=1S/C8H19O3PS.Fe/c1-3-5-7-10-12(9,13)11-8-6-4-2;/h3-8H2,1-2H3,(H,9,13);

InChI Key

STDQPLMLXGKXHD-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=S)(O)OCCCC.[Fe]

Origin of Product

United States

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